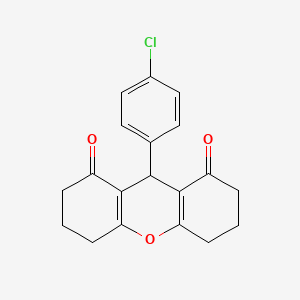
5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and applications in various fields, including materials science and pharmaceuticals. 1,2,4-oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a structure of considerable interest due to its biological and chemical significance.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions to form the oxadiazole ring. For example, an optimized two-step synthesis method for a similar compound, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, involves the reaction of 4-nitrobenzoic acid and semicarbazide hydrochloride, followed by reduction to yield the desired product with high purity (Hai, 2012).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the title compound, is characterized by the presence of dichlorophenyl and nitrophenyl rings. These rings form specific dihedral angles with the oxadiazole ring, contributing to the compound's physical and chemical properties. For instance, in a related compound, the dichlorophenyl and nitrophenyl rings form dihedral angles with the oxadiazole ring, indicating a planar structure conducive to certain types of molecular interactions (Fun et al., 2010).
Chemical Reactions and Properties
1,2,4-oxadiazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For example, nitration reactions of similar compounds can produce a range of nitrophenyl derivatives, indicating the reactivity of the oxadiazole ring under different conditions (Blackhall et al., 1980).
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Research on 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has contributed to our understanding of molecular structures and crystallography. Studies highlight the dihedral angles formed by the dichlorophenyl and nitrophenyl rings with the oxadiazole ring, which are crucial for the compound's molecular stability and interactions. Such insights are vital for designing molecules with desired properties for various applications (H. Fun et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies on synthesized oxadiazole derivatives demonstrate their ability to significantly reduce steel dissolution, showcasing their potential as corrosion inhibitors in industrial applications. Such compounds operate through mechanisms involving adsorption and formation of protective layers on metal surfaces (Vikas Kalia et al., 2020).
Antimicrobial and Antifungal Activities
Several oxadiazole derivatives exhibit notable antimicrobial and antifungal activities. Research into these compounds reveals their potential in combating various bacterial and fungal strains, highlighting their relevance in developing new antimicrobial agents. Such studies are foundational for pharmaceutical research focusing on new drug discovery and development (E. Jafari et al., 2017).
Material Science
In the realm of materials science, 1,3,4-oxadiazoles are explored for their thermal properties and stability, contributing to the development of materials with specific thermal behaviors. Research on these compounds includes studies on their melting points and thermal degradation, providing insights into their suitability for various industrial applications (S. Arora et al., 2012).
Synthetic Methodologies
Advancements in synthetic methods for oxadiazole derivatives, including 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, are crucial for the efficient production of these compounds. Innovations in green chemistry and catalyst-free synthesis approaches are particularly noteworthy, offering environmentally friendly and cost-effective routes for producing oxadiazole derivatives (F.-J. Zhu et al., 2015).
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-11-6-3-9(7-12(11)16)14-17-13(18-22-14)8-1-4-10(5-2-8)19(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBCFBQPGRMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)
